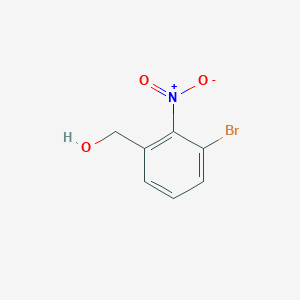![molecular formula C19H14ClN3OS B2704849 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031625-29-2](/img/structure/B2704849.png)
2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
作用机制
Mode of Action
Similar compounds have been shown to exhibit antimicrobial activity .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may interfere with bacterial growth and replication pathways .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain bacteria .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
The biochemical properties of HMS3489I16 are largely due to its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have significant antimicrobial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . It has also been docked against the acetyl-CoA carboxylase enzyme .
Cellular Effects
HMS3489I16 has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to have antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been found to have antimicrobial activity on Gram-positive and Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of action of HMS3489I16 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to have significant antimycobacterial activity, suggesting that it may inhibit the growth of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been docked against the acetyl-CoA carboxylase enzyme, suggesting that it may inhibit this enzyme .
Temporal Effects in Laboratory Settings
The effects of HMS3489I16 over time in laboratory settings have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of HMS3489I16 at different dosages in animal models have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may have dose-dependent effects.
Metabolic Pathways
The metabolic pathways that HMS3489I16 is involved in have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may interact with the metabolic pathways of these organisms.
Transport and Distribution
The transport and distribution of HMS3489I16 within cells and tissues have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may be transported and distributed within these organisms.
Subcellular Localization
The subcellular localization of HMS3489I16 has not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may be localized within these organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzyl thiol with a suitable pyrrolo[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
化学反应分析
Types of Reactions
2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce the corresponding thioether.
科学研究应用
2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its use as an anticancer or antiviral agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: shares structural similarities with other pyrrolo[3,2-d]pyrimidine derivatives.
Thieno[3,2-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen in the pyrimidine ring.
Pyrrolo[2,1-b]thiazoles: These compounds feature a thiazole ring fused to a pyrrole ring.
Uniqueness
The unique combination of a 3-chlorobenzylthio group and a pyrrolo[3,2-d]pyrimidine core in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-14-8-4-5-12(9-14)11-25-19-22-16-15(13-6-2-1-3-7-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJIGRPIMYAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
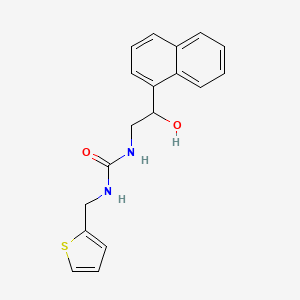
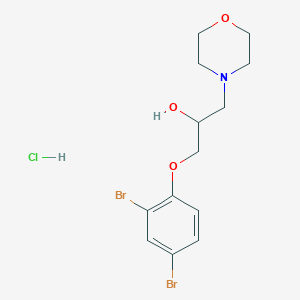
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2704771.png)
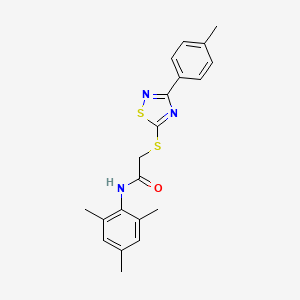
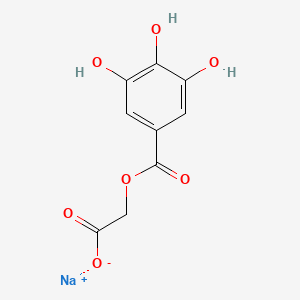
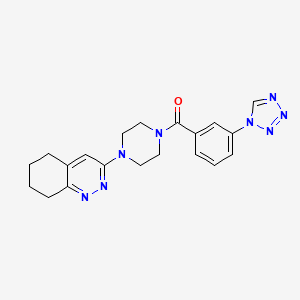
![N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2704777.png)
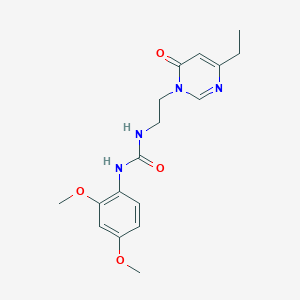
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2704781.png)
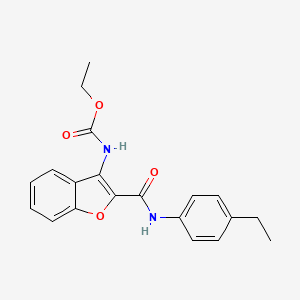
![3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2704786.png)


